molecular formula C10H6ClNO2 B8629421 5-Chloroisoquinoline-4-carboxylic acid

5-Chloroisoquinoline-4-carboxylic acid

Cat. No.: B8629421
M. Wt: 207.61 g/mol
InChI Key: RSTHGWYWRDHYTQ-UHFFFAOYSA-N
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Description

5-Chloroisoquinoline-4-carboxylic acid is a heterocyclic compound featuring an isoquinoline backbone substituted with a chlorine atom at position 5 and a carboxylic acid group at position 4.

Properties

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

5-chloroisoquinoline-4-carboxylic acid

InChI

InChI=1S/C10H6ClNO2/c11-8-3-1-2-6-4-12-5-7(9(6)8)10(13)14/h1-5H,(H,13,14)

InChI Key

RSTHGWYWRDHYTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The halogenation-carboxylation strategy involves two sequential steps: halogenation of the isoquinoline core followed by lithium-halogen exchange and carboxylation. In a representative procedure, 4-bromo-1-chloroisoquinoline undergoes halogen-lithium exchange using tert-butyllithium at –80°C in tetrahydrofuran (THF), generating a reactive aryllithium intermediate. Subsequent quenching with carbon dioxide introduces the carboxylic acid group at position 4, yielding 1-chloroisoquinoline-4-carboxylic acid with a 75% isolated yield. For 5-chloroisoquinoline-4-carboxylic acid, this method requires 5-bromo-4-chloroisoquinoline as the starting material, though direct synthetic reports remain scarce.

Optimization Insights

  • Temperature Control : Maintaining temperatures below –70°C prevents premature decomposition of the aryllithium intermediate.

  • Solvent System : THF/hexane mixtures enhance lithium reagent stability compared to pure THF.

  • Limitations : The method is constrained by the availability of regioselectively halogenated precursors.

Carbon Monoxide-Mediated Carboxylation

Palladium-Catalyzed Carbonylation

A patent by CN101781247B demonstrates the carboxylation of dihalogenated isoquinolines using carbon monoxide under high-pressure conditions. For example, 3,4-dichloroisoquinoline reacts with carbon monoxide (40 atm) in methanol at 160°C in the presence of palladium chloride and triphenylphosphine, yielding dimethyl 3,4-isoquinolinedicarboxylate. Acid hydrolysis and decarboxylation in anisole at 153°C selectively remove the 3-carboxyl group, producing 4-isoquinolinecarboxylic acid. Adapting this method for this compound would require 5-chloro-4-bromoisoquinoline as the substrate.

Performance Metrics

ParameterValue
Pressure15–40 atm CO
CatalystPdCl₂/PPh₃
Yield (dicarboxylate)85%
Decarboxylation Yield90%

Pfitzinger Reaction with Substituted Isatins

Base-Promoted Cyclization

The Pfitzinger reaction, which condenses isatin derivatives with ketones, has been adapted for quinoline-4-carboxylic acid synthesis. Erugu et al. demonstrated that isatin derivatives bearing electron-withdrawing groups react with acetone in aqueous potassium hydroxide to form quinoline-4-carboxylic acids. For 5-chloro derivatives, 5-chloroisatin would serve as the precursor. A modified protocol using trimethylsilyl chloride (TMSCl) as a promoter enables one-pot esterification and cyclization, achieving yields up to 70%.

Key Reaction Steps

  • Isatin Activation : Deprotonation of isatin by KOH forms a resonance-stabilized enolate.

  • Condensation : Reaction with acetone generates a β-ketoamide intermediate.

  • Cyclization : Acidic workup induces cyclodehydration to form the quinoline core.

Three-Component Condensation Method

Aniline-Aldehyde-Pyruvic Acid Assembly

A 2023 ACS Journal of Organic Chemistry study reports a three-component synthesis using substituted anilines, aldehydes, and pyruvic acid. For example, 6-(trifluoromethoxy)aniline reacts with benzaldehyde and pyruvic acid in ethanol under reflux to form quinoline-4-carboxylic acid. Substituting 5-chloroaniline in this protocol would theoretically yield the target compound. The reaction proceeds via imine formation, Michael addition, and oxidative aromatization.

Advantages Over Classical Methods

  • Atom Economy : Incorporates all reactants into the final product.

  • Functional Group Tolerance : Compatible with electron-deficient anilines.

Decarboxylation of Dicarboxylic Acid Derivatives

Thermal Decarboxylation in Anisole

Heating isoquinoline-3,4-dicarboxylic acid derivatives in high-boiling solvents like anisole at 153°C induces selective decarboxylation at the 3-position, leaving the 4-carboxylic acid intact. Applying this method to 5-chloroisoquinoline-3,4-dicarboxylic acid would require prior synthesis of the dicarboxylate precursor, potentially via Pd-catalyzed carbonylation of 5-chloro-3,4-dibromoisoquinoline.

Decarboxylation Efficiency

SubstrateTemperatureTimeYield
3,4-Isoquinolinedicarboxylic acid153°C4 h90%

Chemical Reactions Analysis

Types of Reactions: 5-Chloroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline ring.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or alkaline medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).

Major Products: The major products formed from these reactions include various quinoline-4-carboxylic acid derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-Chloroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been studied as a potent inhibitor of alkaline phosphatases, enzymes involved in dephosphorylation processes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 5-chloroisoquinoline-4-carboxylic acid and related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
This compound Isoquinoline Cl (C5), COOH (C4) C₁₀H₆ClNO₂ ~207.45 (calculated) Chlorine enhances electrophilicity; carboxylic acid enables hydrogen bonding
5-Hydroxyisoquinoline-4-carboxylic acid Isoquinoline OH (C5), COOH (C4) C₁₀H₇NO₃ 189.17 Hydroxyl group increases polarity and solubility
5-Amino-isoquinoline-8-carboxylic acid Isoquinoline NH₂ (C5), COOH (C8) C₁₀H₈N₂O₂ 188.18 Amino group introduces basicity; altered dipole due to COOH position
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine Cl (C2), CH₃ (C6), COOH (C4) C₆H₅ClN₂O₂ 188.57 Pyrimidine core with dual substituents; methyl group adds steric bulk
5-(4-Chlorophenyl)isoxazole-4-carboxylic acid Isoxazole Cl-C₆H₄ (C5), COOH (C4) C₁₀H₆ClNO₃ 223.61 Chlorophenyl enhances lipophilicity; isoxazole offers metabolic stability

Physicochemical Properties

  • Acidity: The carboxylic acid group in all compounds contributes to acidity. Chlorine’s electron-withdrawing effect in this compound likely lowers the pKa of the COOH group compared to the hydroxyl-substituted analog .
  • Solubility: Polar substituents (e.g., OH in 5-hydroxyisoquinoline-4-carboxylic acid) improve aqueous solubility, while lipophilic groups (e.g., chlorophenyl in isoxazole derivatives) favor membrane permeability .
  • Reactivity: Chlorine in the target compound may facilitate nucleophilic aromatic substitution reactions, whereas amino or hydroxyl groups favor electrophilic substitutions or hydrogen bonding .

Research Findings and Key Insights

  • Electronic Effects: Chlorine’s electron-withdrawing nature in this compound increases the electrophilicity of the isoquinoline ring, making it more reactive toward nucleophiles compared to hydroxyl or amino analogs .
  • Crystal Packing : Analogous compounds (e.g., ’s furo-isoindole derivative) exhibit hydrogen-bonded networks, suggesting that the target compound may form similar intermolecular interactions via its COOH group .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloroisoquinoline-4-carboxylic acid, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves chlorination of a precursor compound (e.g., isoquinoline-4-carboxylic acid) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to ensure selectivity at the 5-position . Post-synthesis, purity is validated via HPLC (≥95% purity threshold), complemented by spectroscopic techniques such as 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). For intermediates, thin-layer chromatography (TLC) with UV visualization is recommended .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

  • Methodological Answer : Key properties include solubility (tested in DMSO, ethanol, and aqueous buffers), melting point (DSC analysis), and logP (determined via shake-flask method). Stability under varying pH (1–13) and temperature (4°C–40°C) should be assessed using accelerated degradation studies monitored by UV-Vis spectroscopy. Crystallinity can be analyzed via X-ray diffraction (XRD), while hygroscopicity is evaluated through dynamic vapor sorption (DVS) .

Q. What are the recommended protocols for safe handling and storage of this compound?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles. Work under a fume hood to minimize inhalation risks. Store in amber glass containers at 4°C in a desiccator to prevent hydrolysis. Avoid contact with strong oxidizers or bases. Emergency procedures for spills include neutralization with inert adsorbents (e.g., vermiculite) and disposal via certified hazardous waste channels .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives under varying catalytic conditions?

  • Methodological Answer : Employ design of experiments (DoE) to test variables like catalyst loading (e.g., Pd/C for cross-coupling), solvent polarity (DMF vs. THF), and reaction time. Use response surface methodology (RSM) to model interactions between factors. For example, increasing temperature (60°C–100°C) may improve cyclization efficiency but risks side-product formation. Monitor progress via in-situ FTIR or LC-MS .

Q. How should conflicting biological activity data for this compound analogs be analyzed?

  • Methodological Answer : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., cell line variability, serum concentration). Validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Perform dose-response curves in triplicate and apply statistical models (e.g., ANOVA with Tukey’s post-hoc test). Cross-reference with structural analogs to identify SAR trends .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for novel derivatives?

  • Methodological Answer : Ambiguous peaks in 1^1H NMR may result from rotamers or residual solvents. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to distinguish dynamic effects. For complex mixtures, employ 2D techniques (HSQC, HMBC) to assign signals. Conflicting mass spec data requires recalibration with internal standards (e.g., sodium trifluoroacetate) .

Q. How can computational methods enhance the design of this compound-based inhibitors?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins (e.g., kinases). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes. QSAR models can prioritize substituents with favorable electronic (Hammett σ) and steric (Taft Eₛ) parameters .

Data Analysis and Reporting Guidelines

Q. What are the best practices for documenting synthetic procedures and analytical data in publications?

  • Methodological Answer : Follow the RSC guidelines:

  • Synthesis : Report exact molar ratios, reaction times, and purification methods (e.g., column chromatography with solvent gradients).
  • Analytical Data : Include NMR shifts (δ in ppm), coupling constants (J in Hz), and MS m/z values. For crystallography, deposit CIF files in public databases (e.g., CCDC).
  • Reproducibility : Provide detailed supplementary information (SI) with raw spectra and statistical analyses .

Q. How should researchers address reproducibility challenges in scaled-up synthesis?

  • Methodological Answer : Conduct kinetic studies to identify rate-limiting steps (e.g., nucleation in crystallization). Use process analytical technology (PAT) like ReactIR for real-time monitoring. For heterogeneous reactions, optimize stirring speed and reactor geometry (e.g., microfluidic vs. batch). Validate scalability with three independent batches .

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